N-(4-anilinophenyl)benzamide
Description
N-(4-Anilinophenyl)benzamide (chemical formula: C₁₉H₁₆N₂O) is a benzamide derivative featuring a central benzamide core substituted with a 4-anilinophenyl group. It has garnered attention as a potent inhibitor of diguanylate cyclase (DGC), an enzyme critical in bacterial biofilm formation and virulence. Its mechanism involves disrupting bacterial signaling pathways by targeting the catalytic domain of DGCs, which share structural similarities with mammalian adenylyl cyclases .
Properties
CAS No. |
5249-49-0 |
|---|---|
Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
N-(4-anilinophenyl)benzamide |
InChI |
InChI=1S/C19H16N2O/c22-19(15-7-3-1-4-8-15)21-18-13-11-17(12-14-18)20-16-9-5-2-6-10-16/h1-14,20H,(H,21,22) |
InChI Key |
GIXMMHJWAHQSSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
solubility |
1.6 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
Key Research Findings
- Antimicrobial and Anticancer Activity : Imidazole-substituted benzamides, such as N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide, demonstrate potent anticancer activity against cervical cancer cells and antimicrobial effects .
- Antioxidant Properties: Thiourea derivatives like N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide exhibit 86.6–87.7% inhibition in antioxidant assays, outperforming standard Vitamin E .
- Enzyme Modulation: Cyanobenzamide derivatives (e.g., CTPB and CTB) act as histone acetyltransferase (HAT) inhibitors or activators, contrasting with this compound’s DGC inhibition .
- Structural Impact on Activity: Substituents like nitro groups (electron-withdrawing) reduce cellular permeability, whereas amino or methoxy groups (electron-donating) enhance interaction with biological targets .
Mechanistic and Pharmacological Insights
- DGC Inhibition: this compound’s efficacy as a DGC inhibitor stems from its structural mimicry of GTP, the natural substrate of DGCs. This competitive inhibition disrupts bacterial c-di-GMP synthesis, reducing biofilm formation .
- HAT Modulation: Unlike cyanobenzamide derivatives (e.g., CTPB) that activate p300 HAT activity, this compound lacks reported epigenetic modulation, highlighting its specificity for bacterial targets .
- Pharmacokinetics: Chlorine substitution in N-(4-aminophenyl)benzamide (C₁₃H₁₃ClN₂O) may enhance metabolic stability compared to non-halogenated analogs .
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